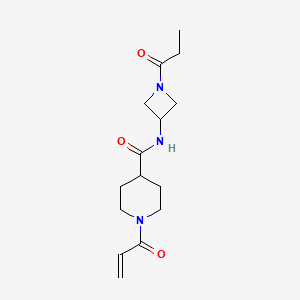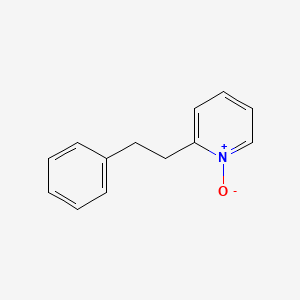
2-(2-Phenylethyl)pyridin-1-ium-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethyl)pyridin-1-ium-1-olate, also known as PEPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and material science.
Wirkmechanismus
The exact mechanism of action of 2-(2-Phenylethyl)pyridin-1-ium-1-olate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in tumor growth, microbial proliferation, and inflammatory response. 2-(2-Phenylethyl)pyridin-1-ium-1-olate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-Phenylethyl)pyridin-1-ium-1-olate has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of microbial proliferation, and the reduction of inflammation. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-Phenylethyl)pyridin-1-ium-1-olate in lab experiments is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations of using 2-(2-Phenylethyl)pyridin-1-ium-1-olate is its instability in aqueous solutions, which can make it difficult to study its properties in biological systems.
Zukünftige Richtungen
There are numerous future directions for research on 2-(2-Phenylethyl)pyridin-1-ium-1-olate, including the development of more stable derivatives that can be used in biological systems, the optimization of its synthesis method to improve yield and purity, and the exploration of its potential applications in other fields of science, such as catalysis and energy storage.
In conclusion, 2-(2-Phenylethyl)pyridin-1-ium-1-olate is a promising chemical compound that has potential applications in various fields of science, including medicine and material science. Its simple synthesis method, antitumor, antimicrobial, and anti-inflammatory properties, and potential for inducing apoptosis in cancer cells make it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other fields of science.
Synthesemethoden
2-(2-Phenylethyl)pyridin-1-ium-1-olate can be synthesized through a simple and efficient method that involves the reaction of 2-phenylethylamine and pyridine-1-oxide in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethyl)pyridin-1-ium-1-olate has been extensively studied for its potential applications in various fields of science, including medicine and material science. In medicine, 2-(2-Phenylethyl)pyridin-1-ium-1-olate has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. In material science, 2-(2-Phenylethyl)pyridin-1-ium-1-olate has been used as a precursor for the synthesis of various metal complexes and nanoparticles.
Eigenschaften
IUPAC Name |
1-oxido-2-(2-phenylethyl)pyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKOXYRDCFRTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)pyridin-1-ium-1-olate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

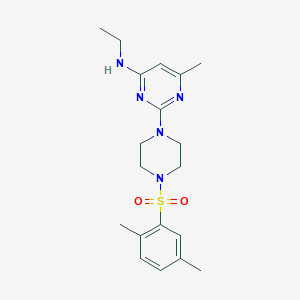
![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)
![1-methyl-4-{5-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazol-3-yl}-1H-pyrazol-5-amine](/img/structure/B2775539.png)
![2-(2-Methoxy-phenoxy)-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2775542.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)
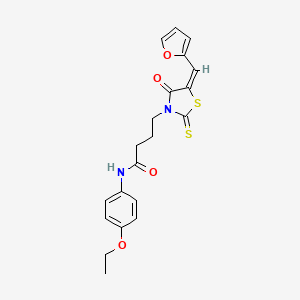
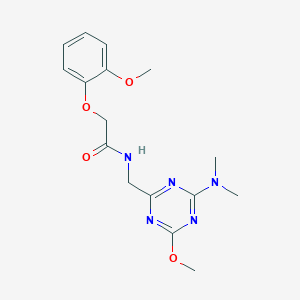
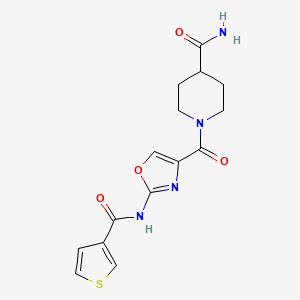
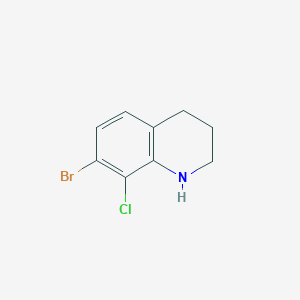
![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)

